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Compound of Interest

Compound Name:
2-

(Trifluoromethoxy)benzohydrazide

Cat. No.: B061206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and characterization of 2-(Trifluoromethoxy)benzohydrazide and its derivatives. These

compounds are of significant interest in medicinal chemistry due to the unique properties

conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity,

and biological activity.

Introduction
Benzohydrazide derivatives are a versatile class of compounds known for a wide range of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

The incorporation of a trifluoromethoxy (-OCF₃) group at the ortho-position of the

benzohydrazide scaffold can significantly influence its pharmacokinetic and pharmacodynamic

properties. This guide outlines the synthetic routes to 2-(trifluoromethoxy)benzohydrazide
and its subsequent derivatization, methods for their characterization, and potential biological

applications based on related structures.
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Table 1: Physicochemical and Spectroscopic Data of 2-
(Trifluoromethoxy)benzohydrazide

Property Data

Molecular Formula C₈H₇F₃N₂O

Molecular Weight 220.15 g/mol

Appearance White to off-white solid

Melting Point Not available

¹H NMR (DMSO-d₆, δ ppm)
Aromatic protons (m, 7.2-7.8), NH (br s), NH₂

(br s)

¹³C NMR (DMSO-d₆, δ ppm)
Aromatic carbons (115-150), C=O (approx.

165), CF₃ (q, approx. 120)

IR (KBr, cm⁻¹)
N-H stretching (3200-3400), C=O stretching

(approx. 1640-1680)

Note: Specific spectral data for 2-(Trifluoromethoxy)benzohydrazide is not widely available in

the literature; the provided data is based on characteristic ranges for similar benzohydrazide

structures.

Table 2: Biological Activities of Structurally Related
Trifluoromethyl/Trifluoromethoxy Phenyl Derivatives
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Compound Class Biological Activity Target/Pathway Reference

Trifluoromethyl-

substituted pyrazole

derivatives

Antibacterial (Gram-

positive)

Global effect on

bacterial cell function
[3]

Trifluoromethoxy-

phenyl substituted

esters

α-Glucosidase and

PTP1B inhibition

α-Glucosidase,

PTP1B
[4]

Trifluoromethyl-

thioxanthone

analogues

Anticancer (HeLa

cells), COX-2

inhibition

Not specified, COX-2 [5]

Trifluoromethyl-

substituted

quinoxaline

derivatives

Anticancer Not specified [6]

Trifluoromethyl-

substituted

thiazolo[4,5-

d]pyrimidines

Anticancer

(Melanoma, Breast,

Prostate)

Not specified [7]

Experimental Protocols
Synthesis of 2-(Trifluoromethoxy)benzohydrazide
The synthesis of 2-(trifluoromethoxy)benzohydrazide can be achieved via a two-step

process starting from the commercially available 2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl chloride

This procedure involves the conversion of the carboxylic acid to its corresponding acyl chloride.

Reagents and Materials:

2-(Trifluoromethoxy)benzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous dichloromethane (DCM)

N,N-Dimethylformamide (DMF) (catalytic amount)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Rotary evaporator

Protocol:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

(trifluoromethoxy)benzoic acid in anhydrous DCM.

Add a catalytic amount of DMF.

Slowly add an excess of thionyl chloride (or oxalyl chloride) to the solution at room

temperature.

The reaction mixture is then stirred at room temperature or gently heated to reflux

(approximately 40-50°C) for 1-3 hours, or until the reaction is complete (monitored by TLC

or the cessation of gas evolution).[8]

After completion, the excess thionyl chloride and DCM are removed under reduced

pressure using a rotary evaporator to yield crude 2-(trifluoromethoxy)benzoyl chloride.[8]

This product is typically used in the next step without further purification.

Step 2: Synthesis of 2-(Trifluoromethoxy)benzohydrazide

This step involves the reaction of the synthesized acyl chloride with hydrazine hydrate.

Reagents and Materials:

2-(Trifluoromethoxy)benzoyl chloride

Hydrazine hydrate (85% or anhydrous)
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Anhydrous tetrahydrofuran (THF) or other suitable solvent

Beaker or round-bottom flask

Magnetic stirrer

Ice bath

Filtration apparatus

Protocol:

Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in an anhydrous solvent such as

THF.

In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. An

excess of hydrazine hydrate is typically used.

Cool the hydrazine hydrate solution in an ice bath.

Slowly add the solution of 2-(trifluoromethoxy)benzoyl chloride to the cooled hydrazine

hydrate solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours or until the reaction is complete (monitored by TLC).

A precipitate of 2-(trifluoromethoxy)benzohydrazide may form during the reaction. If so,

collect the solid by filtration, wash with a small amount of cold solvent, and dry under

vacuum.[9]

If a precipitate does not form, the solvent can be removed under reduced pressure, and

the resulting solid can be purified by recrystallization.

Synthesis of N'-Substituted 2-
(Trifluoromethoxy)benzohydrazide Derivatives
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Hydrazones are commonly synthesized by the condensation reaction of a hydrazide with an

aldehyde or ketone.

Reagents and Materials:

2-(Trifluoromethoxy)benzohydrazide

Substituted aldehyde or ketone

Ethanol or methanol

Catalytic amount of glacial acetic acid (optional)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Protocol:

Dissolve 2-(trifluoromethoxy)benzohydrazide in ethanol or methanol in a round-bottom

flask.

Add an equimolar amount of the desired aldehyde or ketone to the solution.

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

The reaction mixture is stirred at room temperature or heated to reflux for a period ranging

from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.

[10]

The progress of the reaction can be monitored by TLC.

Upon completion, the reaction mixture is cooled, and the resulting solid hydrazone

derivative is collected by filtration, washed with cold solvent, and dried. Recrystallization

from a suitable solvent can be performed for further purification.
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Characterization Methods
The synthesized compounds should be characterized using standard analytical techniques:

Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the

purity of the products.

Melting Point (m.p.): To determine the purity of the solid compounds.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H,

C=O, and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical

structure of the synthesized compounds. ¹⁹F NMR is particularly useful for confirming the

presence and chemical environment of the trifluoromethoxy group.

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm

their elemental composition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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